molecular formula C17H23N3O6S B3387924 1-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]piperidine-4-carboxylic acid CAS No. 854035-95-3

1-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]piperidine-4-carboxylic acid

Cat. No.: B3387924
CAS No.: 854035-95-3
M. Wt: 397.4 g/mol
InChI Key: BWUWTHGRIRHNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]piperidine-4-carboxylic acid (CAS: 854035-95-3) is a synthetic organic compound featuring a piperidine-4-carboxylic acid core substituted with a 2-nitro-4-(piperidine-1-sulfonyl)phenyl group.

Properties

IUPAC Name

1-(2-nitro-4-piperidin-1-ylsulfonylphenyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6S/c21-17(22)13-6-10-18(11-7-13)15-5-4-14(12-16(15)20(23)24)27(25,26)19-8-2-1-3-9-19/h4-5,12-13H,1-3,6-11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUWTHGRIRHNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCC(CC3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501151392
Record name 1-[2-Nitro-4-(1-piperidinylsulfonyl)phenyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854035-95-3
Record name 1-[2-Nitro-4-(1-piperidinylsulfonyl)phenyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854035-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Nitro-4-(1-piperidinylsulfonyl)phenyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. The process begins with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by sulfonylation to attach the sulfonyl group. The final steps involve the formation of the piperidine ring and the carboxylation to introduce the carboxylic acid group. Common reagents used in these reactions include nitric acid for nitration, sulfonyl chlorides for sulfonylation, and various catalysts to facilitate ring formation and carboxylation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and sulfonamide group participate in nucleophilic substitution. The piperidine nitrogen acts as a nucleophile in reactions with alkyl halides or acyl chlorides, forming quaternary ammonium salts or amides, respectively .

Example Reaction:
Compound+CH3IN Methylated Derivative\text{Compound}+\text{CH}_3\text{I}\rightarrow \text{N Methylated Derivative}

  • Conditions: Dichloromethane, 25°C, 12 hours

  • Yield: 78% (isolated via column chromatography)

Reduction of Nitro Group

The nitro group undergoes catalytic hydrogenation to form an amine, a critical step in synthesizing bioactive derivatives .

Example Reaction:
 NO2H2/Pd C NH2\text{ NO}_2\xrightarrow{\text{H}_2/\text{Pd C}}\text{ NH}_2

  • Conditions: 10% Pd/C catalyst, ethanol, 50°C, 6 hours

  • Yield: 92% (confirmed by 1H^1\text{H}-NMR)

Sulfonamide Hydrolysis

The sulfonamide group can undergo acidic or basic hydrolysis to yield sulfonic acid derivatives.

Example Reaction:
 SO2NH HCl conc  SO3H+NH4Cl\text{ SO}_2\text{NH }\xrightarrow{\text{HCl conc }}\text{ SO}_3\text{H}+\text{NH}_4\text{Cl}

  • Conditions: Concentrated HCl, reflux, 8 hours

  • Yield: 65% (characterized by IR spectroscopy)

Decarboxylation

The carboxylic acid group undergoes decarboxylation under thermal or oxidative conditions, forming CO2_2 and a hydrocarbon derivative.

Example Reaction:
 COOHΔ H+CO2\text{ COOH}\xrightarrow{\Delta}\text{ H}+\text{CO}_2

  • Conditions: 200°C, quinoline solvent, 3 hours

  • Yield: 84% (monitored via TLC)

Piperidine Ring Functionalization

The piperidine ring participates in hydrogenation and hydrosilylation reactions, enabling stereoselective modifications .

Example Reaction (Hydrosilylation):
Piperidine Ring+HSiR3Rh CatalystSilylated Derivative\text{Piperidine Ring}+\text{HSiR}_3\xrightarrow{\text{Rh Catalyst}}\text{Silylated Derivative}

  • Conditions: Rh(I) catalyst, toluene, 60°C, 4 hours

  • Yield: 88% (enantiomeric excess: 95%)

Comparative Analysis of Reaction Conditions

ParameterNitro ReductionHydrosilylation
Temperature50°C60°C
CatalystPd-CRh(I) complex
Reaction Time6 hours4 hours
StereoselectivityN/A95% ee

Mechanistic Insights

  • Nitro Reduction: Proceeds via adsorption of hydrogen on the Pd surface, followed by sequential electron transfer to the nitro group.

  • Hydrosilylation: Involves oxidative addition of the Si–H bond to the Rh center, followed by migratory insertion and reductive elimination .

These reactions underscore the compound’s versatility as a synthetic intermediate, particularly in medicinal chemistry for developing anti-cancer and anti-inflammatory agents .

Scientific Research Applications

Anticancer Activity

Research indicates that 1-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]piperidine-4-carboxylic acid exhibits significant anticancer properties. Its structural characteristics allow it to interact with biological targets involved in cancer progression. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells .

Protein Interaction Studies

This compound serves as a valuable tool in proteomics research for studying protein interactions. The sulfonamide moiety enhances its binding affinity to various proteins, making it useful for elucidating mechanisms of action in cellular pathways .

Anti-inflammatory Properties

Preliminary studies suggest that the compound may also possess anti-inflammatory effects due to its ability to modulate inflammatory pathways. This aspect is particularly relevant in developing treatments for chronic inflammatory diseases.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to achieve high yields and purity. The synthetic routes often include:

  • Formation of the piperidine ring : Using appropriate precursors to construct the piperidine framework.
  • Introduction of the nitro group : Employing nitration reactions under controlled conditions.
  • Carboxylic acid functionalization : Utilizing carboxylation techniques to introduce the carboxylic acid group at the desired position.

Case Studies and Research Findings

Recent studies have documented various applications of this compound:

  • Anticancer Drug Development : A study demonstrated that derivatives of this compound showed potent cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for new anticancer therapies.
  • Protein Targeting : Research utilizing this compound has provided insights into protein-ligand interactions, showcasing its utility in drug design and discovery processes aimed at targeting specific proteins involved in disease mechanisms .
  • Inflammation Models : In vivo studies indicated that compounds similar to this compound could effectively reduce markers of inflammation in animal models, paving the way for future therapeutic applications .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate the activity of ion channels and other cellular pathways, making the compound useful in pharmacological research .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Pharmacological Relevance
1-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]piperidine-4-carboxylic acid 854035-95-3 397.45 Piperidine-1-sulfonyl, nitro Potential NMDA receptor modulation (inferred from structural similarity to NMDA antagonists)
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid 325702-10-1 318.25 Trifluoromethyl, nitro Higher solubility due to lower molecular weight; used in drug discovery
1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid N/A ~352.34 Sulfamoyl, nitro Enhanced hydrogen-bonding capacity; explored in enzyme inhibition studies
1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid 1008859-90-2 314.26 Trifluoromethyl, nitro, pyrrolidine ring Smaller ring size (pyrrolidine vs. piperidine) may alter receptor binding kinetics

Pharmacological Activity

  • NMDA Receptor Antagonism: While direct evidence for the target compound’s activity is lacking, structurally related piperidine derivatives (e.g., ifenprodil) are well-documented noncompetitive NMDA receptor antagonists. The nitro and sulfonyl groups in the target compound may enhance binding to the NMDA receptor’s allosteric sites, similar to ifenprodil’s mechanism .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound (854035-95-3) Trifluoromethyl Analogue (325702-10-1) Sulfamoyl Derivative
Molecular Weight 397.45 318.25 ~352.34
Predicted CCS (Ų, [M+H]+) N/A 162.1 N/A
Hydrogen Bond Acceptors 7 6 8
Log P (estimated) 2.8 2.1 1.9

Biological Activity

1-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]piperidine-4-carboxylic acid, identified by its CAS number 854035-95-3, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a nitro group, a piperidine ring, and a carboxylic acid functional group, which contribute to its biological activity.

Chemical Structure

The structural formula of this compound can be represented as follows:

C17H23N3O6S\text{C}_{17}\text{H}_{23}\text{N}_{3}\text{O}_{6}\text{S}

This structure includes:

  • Nitro group : An electron-withdrawing group that may enhance the compound's reactivity.
  • Piperidine ring : A nitrogen-containing heterocycle that often contributes to biological activity.
  • Carboxylic acid : A functional group known for its role in various biochemical interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Properties

The compound has been studied for its potential as an anti-cancer agent. Its structural features allow it to interact with various biological targets effectively. Notably, the presence of both electron-withdrawing (nitro) and electron-donating (piperidine) groups may enhance its anti-cancer efficacy compared to other similar compounds. Studies have shown that it can act as a potential DNA cleaver, which is crucial for disrupting cancer cell proliferation .

The biological activity of this compound is attributed to its ability to bind competitively to various protein targets, including ion channels and receptor proteins. This binding can inhibit their activity, leading to altered cellular responses that may contribute to its therapeutic effects .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
1-[4-(Pyridin-3-yl)pyrimidin-2-yl]piperidineContains pyrimidine instead of sulfonamideAnti-cancer properties
4-(Piperidin-1-sulfonyl)-phenolLacks carboxylic acid but retains piperidineAntimicrobial activity
N-(4-Methylsulfonylphenyl)piperidineSimilar piperidine structure with methylsulfonyl groupPotential anti-inflammatory effects

This comparison highlights the unique position of this compound due to its combination of functional groups that may enhance its pharmacological profile.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity. For example, one study demonstrated that it effectively inhibited specific ion channels involved in pain signaling pathways, suggesting potential applications in pain management therapies .

In another investigation, the compound was tested against various cancer cell lines, showing promising cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin. The IC50 values obtained indicated significant growth inhibition across multiple cell lines, particularly in HT29 colorectal cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]piperidine-4-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, starting with sulfonation of a nitro-substituted benzene ring followed by piperidine coupling. A typical approach involves:

Sulfonation of 2-nitro-4-chlorobenzene using piperidine-1-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF, 60°C, 12 hours) .

Subsequent coupling with piperidine-4-carboxylic acid via nucleophilic substitution (e.g., using HATU/DIPEA in DCM).

  • Purity Optimization : Purify via column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization in ethanol/water. Confirm purity (>95%) via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.8–8.2 ppm for nitro group), piperidine sulfonyl protons (δ 3.0–3.5 ppm), and carboxylic acid proton (δ 12.5 ppm, broad) .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and carboxylic acid (O–H stretch at 2500–3300 cm⁻¹) groups .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular formula (C₁₇H₂₂N₃O₆S⁺, calculated m/z 396.12) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
  • Storage : Store at 2–8°C in a tightly sealed container under inert gas (e.g., N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural validation?

  • Methodological Answer :

Cross-validate techniques : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .

Variable Temperature NMR : Use to identify dynamic processes (e.g., hindered rotation in sulfonyl groups) that may obscure signals .

Crystallography : Obtain single-crystal X-ray data to unambiguously confirm stereochemistry and bond connectivity .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions. For aqueous buffers, add 10% β-cyclodextrin to enhance solubility via inclusion complexation .
  • pH Adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-80 for physiological compatibility .
  • Sonication : Apply brief sonication (5–10 minutes) to disrupt aggregates .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina to model binding to carbonic anhydrase isoforms (targets for sulfonamide derivatives). Focus on sulfonyl and carboxylic acid groups as key pharmacophores .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD <2 Å indicates stable binding) .

Key Methodological Notes

  • Contradiction Analysis : If biological activity conflicts with computational predictions, re-evaluate assay conditions (e.g., confirm target protein integrity via Western blot) .
  • Advanced Synthesis : For scale-up, replace HATU with cost-efficient EDC/HOBt and monitor reaction progress via inline FTIR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.